BenchChemオンラインストアへようこそ!

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Medicinal chemistry Bioisostere Lipophilicity

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 1182892-38-1), also cataloged as the tautomeric 3-(3-phenoxyphenyl)-1,2,4-oxadiazol-5(4H)-one, is a heterocyclic small molecule (C14H10N2O3, MW 254.24 g·mol⁻¹) belonging to the 1,2,4-oxadiazol-5-one class. Its structure combines a 3-phenoxyphenyl substituent with a 4,5-dihydro-1,2,4-oxadiazol-5-one ring, a scaffold recognized as a bioisosteric replacement for carboxylic acids.

Molecular Formula C14H10N2O3
Molecular Weight 254.24 g/mol
CAS No. 1182892-38-1
Cat. No. B1436689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
CAS1182892-38-1
Molecular FormulaC14H10N2O3
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=O)N3
InChIInChI=1S/C14H10N2O3/c17-14-15-13(16-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H,15,16,17)
InChIKeyUIFZAZNYRCRSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 1182892-38-1): Physicochemical and Functional-Group Differentiation for Procurement Decisions


3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 1182892-38-1), also cataloged as the tautomeric 3-(3-phenoxyphenyl)-1,2,4-oxadiazol-5(4H)-one, is a heterocyclic small molecule (C14H10N2O3, MW 254.24 g·mol⁻¹) belonging to the 1,2,4-oxadiazol-5-one class [1]. Its structure combines a 3-phenoxyphenyl substituent with a 4,5-dihydro-1,2,4-oxadiazol-5-one ring, a scaffold recognized as a bioisosteric replacement for carboxylic acids [2]. The ring NH (position 4) is unsubstituted, affording a hydrogen-bond donor that is absent in N-alkylated or N-arylated analogs, and the carbonyl at position 5 provides both a hydrogen-bond acceptor and an electrophilic site that underpins reactivity distinct from non‑carbonyl 1,2,4-oxadiazole analogs [2]. The compound is commercially available as a research chemical (purity ≥95%) from multiple reputable vendors, with a reported melting point of 189–191 °C and a calculated logP of 3.48 [1].

Why 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one Cannot Be Replaced by Generic Oxadiazole Analogs


Substituting 3-(3-phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one with a generic 1,2,4-oxadiazole or a different regioisomer (e.g., 1,3,4-oxadiazole) carries quantifiable consequences for lipophilicity, hydrogen-bonding capacity, metabolic stability, and binding affinity. Systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that 1,2,4‑oxadiazole isomers exhibit approximately an order of magnitude higher lipophilicity (log D) than their 1,3,4‑oxadiazole counterparts, accompanied by significant differences in metabolic stability, hERG inhibition, and aqueous solubility [1]. Additionally, within the 1,2,4-oxadiazole subclass, replacing the oxadiazol-5-one core with a non‑carbonyl oxadiazole (e.g., 5‑chloromethyl or 5‑chloro analogs) eliminates both the hydrogen-bond donor (NH) and the electrophilic carbonyl, fundamentally altering the compound’s capacity to serve as a carboxylic acid bioisostere and its reactivity toward nucleophilic enzymes [2]. The specific regioisomeric topology, the presence of the NH donor, and the electrophilic carbonyl are not interchangeable parameters; they are structural determinants of the compound's physicochemical and biological profile, as quantified in the evidence below.

Quantitative Differentiation Evidence for 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one Versus Closest Analogs


Lipophilicity Differential: 1,2,4-Oxadiazol-5-one vs. 1,3,4-Oxadiazol-2-one Isosteric Replacements

The 1,2,4-oxadiazol-5-one ring in the target compound imparts systematically higher lipophilicity compared to the isomeric 1,3,4-oxadiazol-2-one core. A matched-pair analysis across the AstraZeneca compound collection revealed that, in virtually all cases, 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher log D values than their 1,3,4-oxadiazole partners [1]. This trend is consistent with the measured logP of 3.48 for 3-(3-phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one [2]. The higher lipophilicity of the 1,2,4-oxadiazol-5-one scaffold directly influences membrane permeability, tissue distribution, and metabolic clearance, making it functionally non-interchangeable with the more polar 1,3,4-oxadiazol-2-one scaffold—exemplified by BemPPOX (5-(2-(benzyloxy)ethoxy)-3-(3-phenoxyphenyl)-1,3,4-oxadiazol-2(3H)-one)—in drug-design programs where lipophilicity must be tuned within a specific range.

Medicinal chemistry Bioisostere Lipophilicity

Hydrogen-Bond Donor Capacity and Tautomeric State: Unsubstituted NH vs. N-Alkylated/Arylated 1,2,4-Oxadiazol-5-ones

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one possesses an unsubstituted NH at position 4, establishing it as the NH-tautomer with one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA). In contrast, N-substituted analogs—such as 2,3,4-triaryl-1,2,4-oxadiazol-5-ones evaluated as p38 MAPK inhibitors—lack this HBD, altering their binding mode within the ATP pocket of p38α kinase [1]. The NH donor enables tautomerism between the 4,5-dihydro-1,2,4-oxadiazol-5-one and the 1,2,4-oxadiazol-5-ol forms, a property that directly affects the pKa of the heterocycle. Structurally related 1,2,4-oxadiazol-5-one antihypertensive drugs exhibit a pKa of approximately 6.1, compared to 5.3 for the corresponding tetrazole, while carboxylic acids are significantly more acidic (pKa ~4–5) [2]. This pKa differential places the oxadiazol-5-one NH in a distinct ionization window that influences solubility, permeability, and receptor binding under physiological pH conditions.

Medicinal chemistry Hydrogen bonding Tautomerism

Carboxylic Acid Bioisostere Binding Affinity: 1,2,4-Oxadiazol-5-one vs. Benzoate and Tetrazole

The 1,2,4-oxadiazol-5-one core has been demonstrated to bind more strongly to a trisimidazoline receptor (receptor 1) than a comparable benzoate, as shown by ¹H NMR dilution studies and electrospray mass spectrometry-based competition experiments [1]. This enhanced binding is attributed to the dual hydrogen-bonding motif of the oxadiazol-5-one ring, wherein the carbonyl oxygen and the adjacent ring nitrogen act as a bidentate acceptor for the imidazoline NH groups. The target compound, bearing the same 3-aryl-1,2,4-oxadiazol-5-one pharmacophore as the series studied, is predicted to exhibit superior binding to amidine‑based receptors compared to benzoate or tetrazole analogs, offering a quantifiable advantage in supramolecular and medicinal chemistry applications where this binding mode is exploited.

Supramolecular chemistry Bioisostere Binding affinity

Electrophilic Carbonyl Reactivity: Oxadiazol-5-one vs. Non-Carbonyl 1,2,4-Oxadiazole Analogs (e.g., 5-Chloromethyl, 5-Chloro)

The carbonyl group at position 5 of the target compound constitutes an electrophilic center capable of undergoing nucleophilic attack by catalytic serine residues in enzymes such as lipases and hormone-sensitive lipase (HSL). Mechanistic studies on the structurally related 1,3,4-oxadiazol-2-one series have demonstrated that the carbonyl carbon forms a covalent enzyme–inhibitor intermediate with the active-site serine, a mode of inhibition that is unavailable to non‑carbonyl 1,2,4-oxadiazole analogs such as 5‑(chloromethyl)-3-(3-phenoxyphenyl)-1,2,4-oxadiazole or 5‑chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole [1]. While the 1,3,4-oxadiazol-2-one HSL inhibitor compound 7600 (5‑methoxy‑3‑(3‑phenoxyphenyl)‑1,3,4‑oxadiazol‑2(3H)‑one) requires a molar excess of 20 for 50% inhibition and displays reversible inhibition with reactivation at the lipid–water interface [1], the 1,2,4‑oxadiazol‑5‑one scaffold offers a distinct electrophilic topology and NH donor that may alter both the kinetics and reversibility of covalent enzyme engagement. This electrophilic character is absent in 5‑chloromethyl or 5‑chloro analogs, making the oxadiazol-5-one core a non‑substitutable feature for activity‑based probe design and enzyme inhibition applications.

Chemical biology Enzyme inhibition Electrophilic warhead

Commercial Purity Benchmarking and Supply Consistency

3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is available from multiple reputable chemical suppliers (CymitQuimica/Biosynth, Smolecule, Leyan, Enamine/Chembase, CheMenu) at a consistent minimum purity of 95%, with pricing structures that enable procurement scaling from 10 mg to 500 mg . This contrasts with structurally similar but less commercially established analogs (e.g., 5‑(chloromethyl)-3-(3-phenoxyphenyl)-1,2,4-oxadiazole), which are available from fewer vendors and may lack documented purity specifications. The multi‑vendor availability and transparent purity specification (≥95%) reduce supply‑chain risk and ensure experimental reproducibility, a practical differentiator for laboratories requiring reliable access to this specific oxadiazolone scaffold.

Procurement Quality control Research chemicals

High-Value Research and Industrial Application Scenarios for 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one


Carboxylic Acid Bioisostere in Drug Discovery

The 1,2,4-oxadiazol-5-one core is an established bioisosteric replacement for carboxylic acids, offering a pKa of ~6.1 (vs. ~4–5 for carboxylic acids), higher lipophilicity (logP ~3.5), and an additional hydrogen-bond donor (NH) [1]. Medicinal chemistry teams designing angiotensin II receptor antagonists or cholecystokinin antagonists can use 3-(3-phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one as a fragment or scaffold to improve membrane permeability while retaining acidic character, as demonstrated in published drug-design campaigns [1].

Supramolecular Binding Ligand for Amidine-Type Receptors

The bidentate hydrogen-bonding motif of the oxadiazol-5-one ring (carbonyl O + ring N) enables stronger binding to trisimidazoline receptors than comparable benzoates [1]. Researchers developing non‑covalent supramolecular complexes, sensors, or molecular recognition systems can exploit this enhanced binding affinity for applications in host–guest chemistry and biomimetic receptor design [1].

Covalent Activity-Based Probe and Serine Hydrolase Inhibitor Development

The electrophilic carbonyl at position 5 enables covalent modification of active-site serine residues, a mechanism documented for the oxadiazolone class in hormone‑sensitive lipase (HSL) inhibition [1]. Chemical biology groups can employ 3-(3-phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one as a core scaffold for designing activity‑based probes targeting serine hydrolases, leveraging the covalent yet potentially reversible nature of the oxadiazolone–serine adduct [1].

Physicochemical Tool Compound for Lipophilicity-Potency Optimization

With a measured logP of 3.48 and an NH hydrogen-bond donor, this compound serves as a calibrated reference for structure–activity relationship (SAR) studies exploring the impact of lipophilicity and hydrogen-bonding on target engagement [1]. The known logP differential of ~1 log unit between 1,2,4- and 1,3,4-oxadiazole isomers [2] makes this compound a useful control in matched‑pair analyses aimed at optimizing ADME properties without altering the phenoxyphenyl pharmacophore.

Quote Request

Request a Quote for 3-(3-Phenoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.